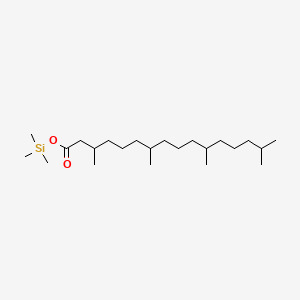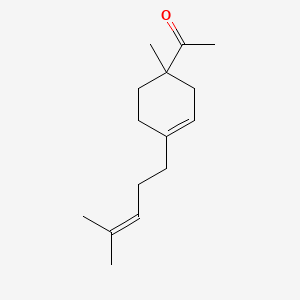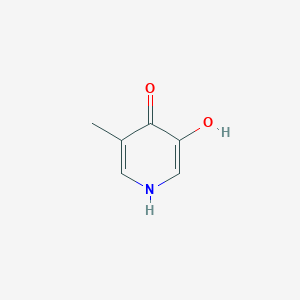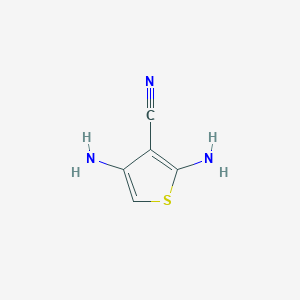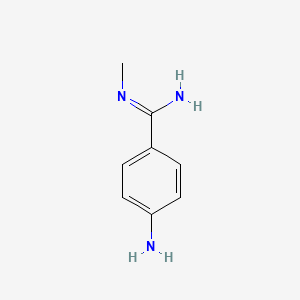![molecular formula C19H21N3S B13946427 Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]- CAS No. 832103-00-1](/img/structure/B13946427.png)
Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]- is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has shown potential in medicinal chemistry due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]- typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized using coupling reactions and electrophilic cyclization reactions.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, where the benzothiophene core reacts with 4-phenyl-1-piperazine.
Final Amination Step:
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophenes .
Aplicaciones Científicas De Investigación
Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is explored for its use in the development of organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling.
Receptor Binding: It can bind to various receptors, including G-protein coupled receptors and ion channels, modulating their activity.
Cellular Pathways: The compound affects cellular pathways related to apoptosis, cell cycle regulation, and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Raloxifene: A benzothiophene derivative used for the treatment of breast cancer.
Zileuton: Another benzothiophene derivative used as an anti-inflammatory agent.
Sertaconazole: A benzothiophene derivative with antifungal properties.
Uniqueness
Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]- is unique due to its specific structure, which combines the benzothiophene core with a piperazine moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Propiedades
Número CAS |
832103-00-1 |
|---|---|
Fórmula molecular |
C19H21N3S |
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
2-[(4-phenylpiperazin-1-yl)methyl]-1-benzothiophen-5-amine |
InChI |
InChI=1S/C19H21N3S/c20-16-6-7-19-15(12-16)13-18(23-19)14-21-8-10-22(11-9-21)17-4-2-1-3-5-17/h1-7,12-13H,8-11,14,20H2 |
Clave InChI |
WSZQNEFKZKGHJD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC3=C(S2)C=CC(=C3)N)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


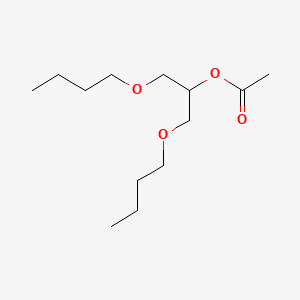
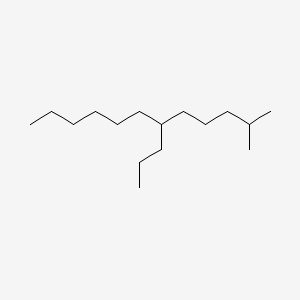
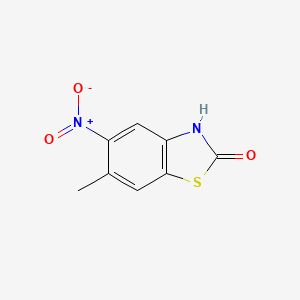


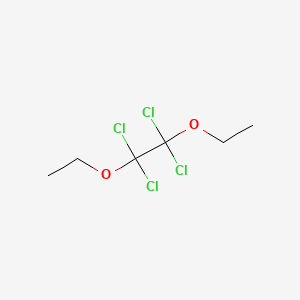
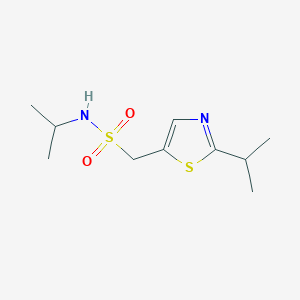
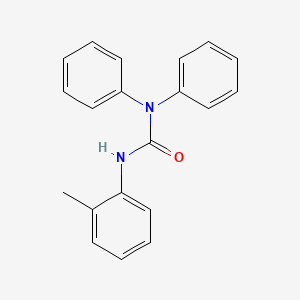
![3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13946389.png)
